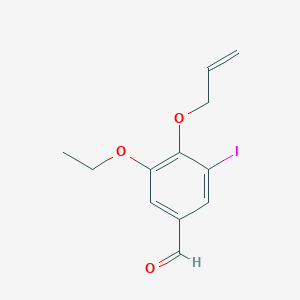

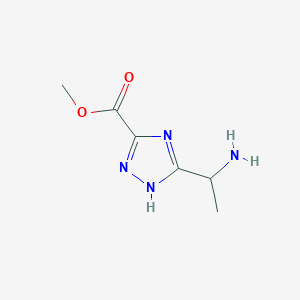

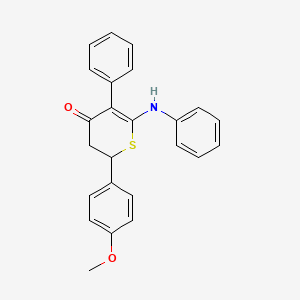

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxazolidinones are an important class of compounds with a wide range of biological activities. The incorporation of sulfonamide groups and specific aryl substitutions such as chlorophenyl and fluorobenzyl units into oxazolidinones can significantly influence their chemical and biological properties. These modifications can lead to compounds with enhanced antimicrobial activities and other pharmacological potentials (Karaman et al., 2018).

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves reactions between amine and carbonyl functional groups, with sulfonamide or thiourea functionalities being introduced to modify the compound's properties. For instance, derivatives can be synthesized through reactions of (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone with various benzoyl chlorides or benzene sulfonyl chlorides (Karaman et al., 2018).

Molecular Structure Analysis

Oxazolidinone compounds often feature specific configurations at their stereogenic centers, impacting their molecular interactions and biological activities. For example, the structure of a related compound, (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide, reveals an S absolute configuration at its stereogenic centers, indicating the importance of stereochemistry in these molecules (Berredjem et al., 2010).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, including allylation and sulfamoylation, to produce derivatives with different biological activities. The choice of reactants and conditions can lead to selective outcomes, such as the formation of homoallylamines or sulfamides, demonstrating the versatility of oxazolidinones in synthetic chemistry (Marcantoni et al., 2002); (Borghese et al., 2006).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

1,3-Oxazolidinone derivatives have been explored for their antimicrobial properties. For instance, a study by Karaman et al. (2018) synthesized new amide/sulfonamide/thiourea derivatives and evaluated their antimicrobial activity. The study found that certain compounds exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains (Karaman et al., 2018).

Synthesis Methodologies

Novel synthesis methodologies for creating functionalized oxazolidinones from chiral aziridines have been developed, showcasing the versatility of oxazolidinone derivatives in synthetic chemistry. Park et al. (2003) demonstrated a stereoselective synthesis approach, offering a pathway for creating diverse oxazolidinone-based compounds with potential biological activities (Park et al., 2003).

Propiedades

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTXRMXBAWPGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)